molecular formula C7H4BrNO5 B8006478 2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde

2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde

Cat. No.: B8006478
M. Wt: 262.01 g/mol
InChI Key: RCCIQDAGHPKBOM-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO5. It is characterized by the presence of bromine, hydroxyl, nitro, and aldehyde functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde typically involves the bromination of 3,4-dihydroxy-5-nitrobenzaldehyde. One common method includes the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, in the treatment of hyperuricemia, the compound inhibits xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition reduces uric acid levels in the blood, providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-5-nitrobenzaldehyde: Lacks the bromine atom but shares similar functional groups.

    5-Bromo-3,4-dihydroxybenzaldehyde: Similar structure but without the nitro group.

Uniqueness

2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO5/c8-5-3(2-10)1-4(9(13)14)6(11)7(5)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCIQDAGHPKBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)O)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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